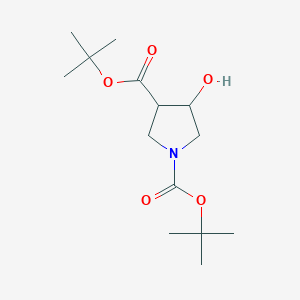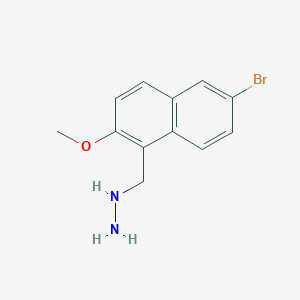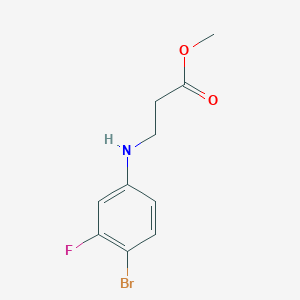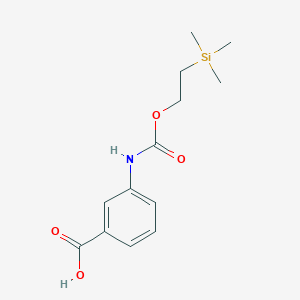![molecular formula C13H8ClNO2S B15064101 Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)
Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thieno ring fused to a quinoline core, with a chlorine atom at the 4th position and a carboxylate group at the 6th position. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroquinoline-3-carboxylic acid with thiophene derivatives in the presence of a dehydrating agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反应分析
Types of Reactions
Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used .
科学研究应用
Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell signaling pathways, contributing to its potential anticancer effects .
相似化合物的比较
Similar Compounds
- Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
- Methyl 6-quinolinecarboxylate
- Thieno[3,2-c]quinoline-4-yl-amines
Uniqueness
Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a thieno and quinoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C13H8ClNO2S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC 名称 |
methyl 4-chlorothieno[3,4-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-9-5-18-6-10(9)12(14)15-11(7)8/h2-6H,1H3 |
InChI 键 |
DAGDFWDKTCKDPF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1N=C(C3=CSC=C23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B15064020.png)
![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)




![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)




![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)


